(25R)-Spirost-4-en-3,12-dion
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Overview
Description
(25R)-Spirost-4-en-3,12-dion is a steroidal compound with a spirostane skeleton It is characterized by the presence of a spiroketal structure, which is a unique feature in its molecular framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (25R)-Spirost-4-en-3,12-dion typically involves multiple steps, starting from simpler steroidal precursors. One common synthetic route includes the oxidation of a suitable steroidal precursor to introduce the ketone functionalities at the 3 and 12 positions. This can be achieved using reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using robust and scalable methods. The use of continuous flow reactors and catalytic oxidation processes can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(25R)-Spirost-4-en-3,12-dion undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions
Major Products
The major products formed from these reactions include hydroxylated derivatives, substituted spirostanes, and further oxidized compounds.
Scientific Research Applications
Chemistry
In chemistry, (25R)-Spirost-4-en-3,12-dion is used as a precursor for the synthesis of more complex steroidal compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities. It has been investigated for its effects on various biological pathways and its potential as a lead compound for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications
Industry
In the industrial sector, this compound is used in the synthesis of steroidal drugs and other steroid-based products. Its unique chemical properties make it a valuable compound in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of (25R)-Spirost-4-en-3,12-dion involves its interaction with specific molecular targets in biological systems. It may bind to steroid receptors and modulate their activity, leading to changes in gene expression and cellular responses. The pathways involved include steroid hormone signaling and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Spirost-4-en-3-one: Similar in structure but lacks the ketone group at the 12 position.
Spirostan-3,12-dione: Similar but differs in the configuration of the spiroketal structure.
Diosgenin: A naturally occurring steroidal sapogenin with a similar spirostane skeleton.
Uniqueness
(25R)-Spirost-4-en-3,12-dion is unique due to its specific configuration and the presence of ketone groups at both the 3 and 12 positions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H38O4 |
---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-10,16-dione |
InChI |
InChI=1S/C27H38O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h11,15-16,19-22,24H,5-10,12-14H2,1-4H3 |
InChI Key |
ZVWYBBDTSJOAHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6=CC(=O)CCC56C)C)C)OC1 |
Origin of Product |
United States |
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